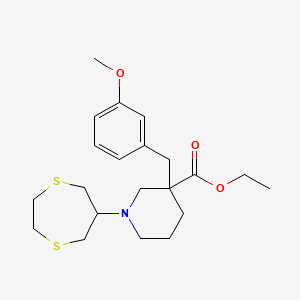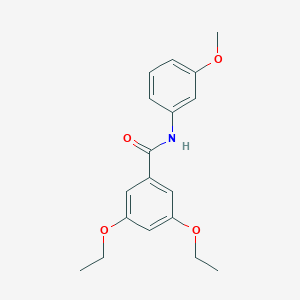
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid), also known as OPAQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OPAQ belongs to the family of quinolinecarboxylic acids and has been synthesized through a variety of methods. In
作用機序
The mechanism of action of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) is not fully understood, but it is believed to involve the formation of a complex with metal ions or amyloid fibrils. This complex formation leads to changes in the fluorescence properties of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid), which can be used for detection or imaging purposes. In the case of anti-cancer activity, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. In addition, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) in lab experiments is its high sensitivity and selectivity for metal ions and amyloid fibrils. However, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications. In addition, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) can be expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
For 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) research include the development of derivatives with improved properties and the use of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) in imaging and gas storage applications.
合成法
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) can be synthesized through a variety of methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin, followed by dehydrohalogenation with potassium tert-butoxide. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 4,4'-dibromo-2,2'-bipyridine, followed by dehydrohalogenation with potassium tert-butoxide. Both methods result in the formation of 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) with high purity.
科学的研究の応用
6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been studied for its potential applications in various fields, including materials science, analytical chemistry, and biomedical research. In materials science, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been used as a chiral selector for the separation of enantiomers. In biomedical research, 6,6'-oxybis(2-phenyl-4-quinolinecarboxylic acid) has been studied for its potential as an anti-cancer agent and as a probe for the detection of amyloid fibrils.
特性
IUPAC Name |
6-(4-carboxy-2-phenylquinolin-6-yl)oxy-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O5/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)39-22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVYOWHMVQKMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)

![3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6018962.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6018981.png)
![2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6018987.png)
![3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]hexanohydrazide](/img/structure/B6019039.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6019048.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019052.png)